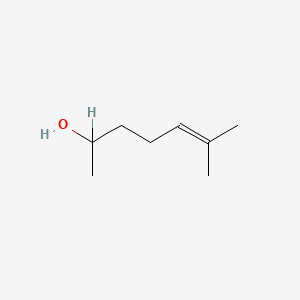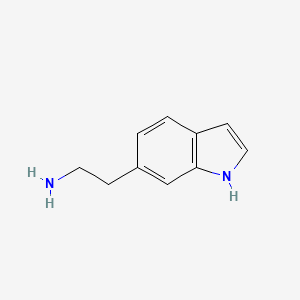
1H-Indole-6-ethanamine
Overview
Description
“1H-Indole-6-ethanamine” is a compound with the molecular formula C10H12N2 . It is also known as 2-(indol-3-yl)ethylamine . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .
Synthesis Analysis
The synthesis of indole derivatives has been demonstrated by utilizing commercially available starting materials . In one study, new N-substituted indole derivatives were synthesized and their in vitro antimicrobial activities were investigated . Another study reported the synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .
Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Mechanism of Action
Tryptamine acts on various receptors in the brain, including the serotonin receptors, which regulate mood, appetite, and sleep. Tryptamine also acts on the sigma-1 receptor, which is involved in regulating pain, mood, and cognition. The exact mechanism of action of 1H-Indole-6-ethanamine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain.
Biochemical and Physiological Effects
Tryptamine has various biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain. Tryptamine has been shown to increase the release of serotonin and other neurotransmitters, leading to changes in mood, appetite, and sleep. Tryptamine has also been shown to have analgesic and anti-inflammatory effects, which may be due to its action on the sigma-1 receptor.
Advantages and Limitations for Lab Experiments
Tryptamine has several advantages for use in laboratory experiments, including its ability to modulate neurotransmitter systems in the brain and its potential therapeutic applications. However, there are also limitations to the use of 1H-Indole-6-ethanamine in laboratory experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and administer the compound.
Future Directions
There are several future directions for research on 1H-Indole-6-ethanamine, including the development of new synthesis methods and the study of its potential therapeutic applications. Tryptamine has shown promise in the treatment of mood disorders, pain, and inflammation, and further research is needed to explore its full therapeutic potential. Additionally, research is needed to better understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Conclusion
In conclusion, this compound is a naturally occurring compound with various research applications, including the study of neurotransmitters, mood disorders, and the central nervous system. Tryptamine can be synthesized using various methods and acts on various receptors in the brain, leading to changes in mood, appetite, and sleep. Tryptamine has several advantages for use in laboratory experiments, but there are also limitations to its use. Future research on this compound is needed to explore its full therapeutic potential and better understand its mechanism of action.
Scientific Research Applications
Tryptamine has various research applications, including the study of neurotransmitters, mood disorders, and the central nervous system. Tryptamine is a precursor to serotonin, which is involved in regulating mood, appetite, and sleep. Therefore, 1H-Indole-6-ethanamine has been used in the study of mood disorders such as depression and anxiety. Tryptamine has also been used in the study of the central nervous system, including the effects of various drugs on neurotransmitter systems.
properties
IUPAC Name |
2-(1H-indol-6-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4,6-7,12H,3,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXWKQVHECMCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
46054-15-3 | |
| Record name | 2-(1H-indol-6-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

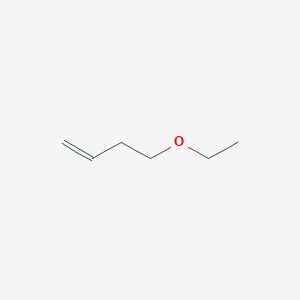
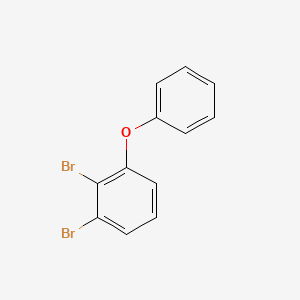
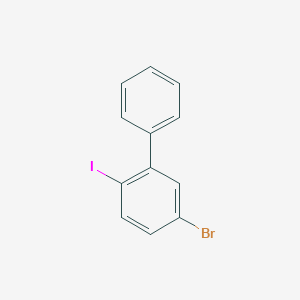
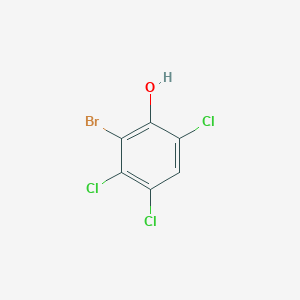
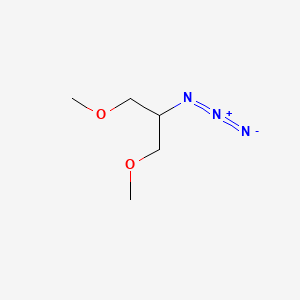
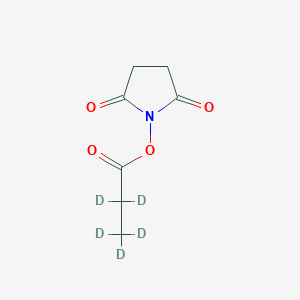
![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B3425714.png)
![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B3425729.png)
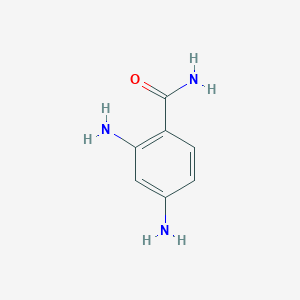
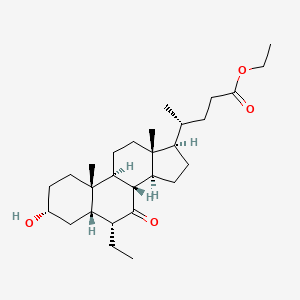
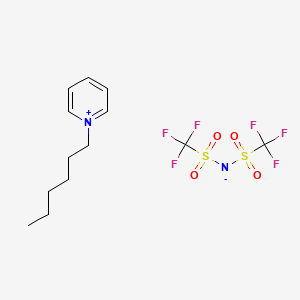
![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B3425758.png)

